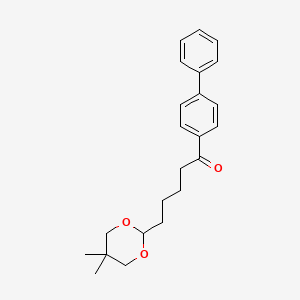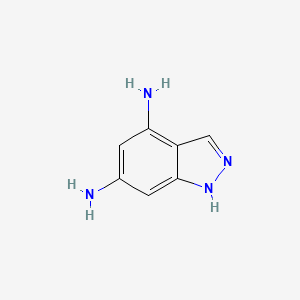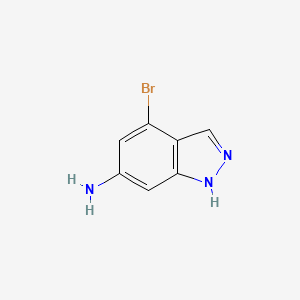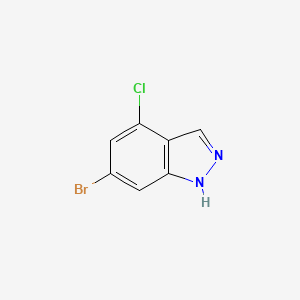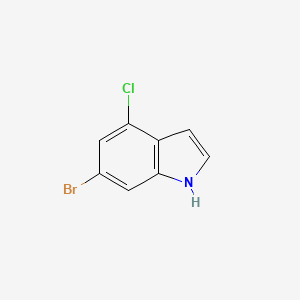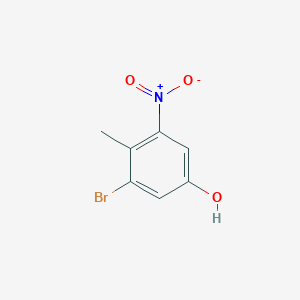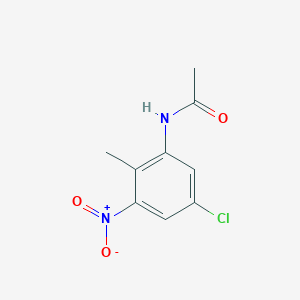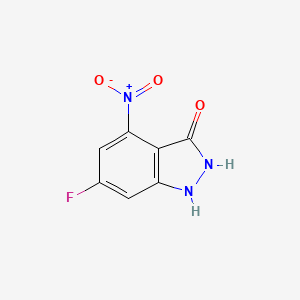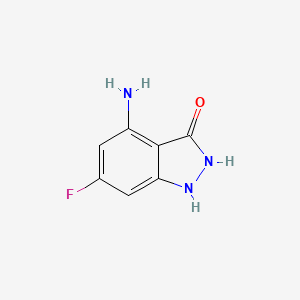![molecular formula C11H12BrNS B1343706 2-溴-6-(叔丁基)苯并[d]噻唑 CAS No. 898748-39-5](/img/structure/B1343706.png)
2-溴-6-(叔丁基)苯并[d]噻唑
描述
2-Bromo-6-(tert-butyl)benzo[d]thiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 2-position and a tert-butyl group at the 6-position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
科学研究应用
2-Bromo-6-(tert-butyl)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the development of antimicrobial, anticancer, and anti-inflammatory drugs.
Materials Science: Benzothiazole derivatives are used in the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
作用机制
Target of Action
Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have been reported to have antimycobacterial properties . These compounds are known to target the Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to inhibit the growth of certain bacteria, suggesting a potential antimicrobial activity .
Biochemical Pathways
Related compounds have been shown to interfere with the quorum sensing pathways of bacteria, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .
生化分析
Biochemical Properties
2-Bromo-6-(tert-butyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox balance. Additionally, 2-Bromo-6-(tert-butyl)benzo[d]thiazole can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-Bromo-6-(tert-butyl)benzo[d]thiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Bromo-6-(tert-butyl)benzo[d]thiazole can inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, 2-Bromo-6-(tert-butyl)benzo[d]thiazole can impact cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, 2-Bromo-6-(tert-butyl)benzo[d]thiazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. For instance, it can bind to the active site of enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates and depletion of products, disrupting normal cellular functions. Additionally, 2-Bromo-6-(tert-butyl)benzo[d]thiazole can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . This can result in changes in the expression levels of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-6-(tert-butyl)benzo[d]thiazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities . In in vitro studies, the long-term effects of 2-Bromo-6-(tert-butyl)benzo[d]thiazole on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-(tert-butyl)benzo[d]thiazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, it can induce toxic effects, including liver and kidney damage . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
2-Bromo-6-(tert-butyl)benzo[d]thiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of 2-Bromo-6-(tert-butyl)benzo[d]thiazole on cellular function .
Transport and Distribution
The transport and distribution of 2-Bromo-6-(tert-butyl)benzo[d]thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-Bromo-6-(tert-butyl)benzo[d]thiazole within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-Bromo-6-(tert-butyl)benzo[d]thiazole plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of 2-Bromo-6-(tert-butyl)benzo[d]thiazole direct it to these compartments, where it can exert its effects on cellular processes . For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression , while its presence in the mitochondria can influence cellular metabolism and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tert-butyl)benzo[d]thiazole typically involves the bromination of 6-(tert-butyl)benzo[d]thiazole. One common method is the reaction of 6-(tert-butyl)benzo[d]thiazole with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .
Industrial Production Methods
Industrial production methods for 2-Bromo-6-(tert-butyl)benzo[d]thiazole may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of solvent, temperature, and reaction time can be optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-6-(tert-butyl)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The benzothiazole ring can be subjected to oxidation or reduction under appropriate conditions to yield different functionalized products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions may involve the use of bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-6-(tert-butyl)benzo[d]thiazole derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
相似化合物的比较
2-Bromo-6-(tert-butyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-bromobenzothiazole: This compound has an amino group at the 2-position instead of a bromine atom, leading to different reactivity and applications.
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole:
2-Substituted Benzothiazoles: Various 2-substituted benzothiazoles, such as 2-arylbenzothiazoles, exhibit diverse biological activities and are used in medicinal chemistry and materials science.
属性
IUPAC Name |
2-bromo-6-tert-butyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGVHNJTZGGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265058 | |
| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-39-5 | |
| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898748-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


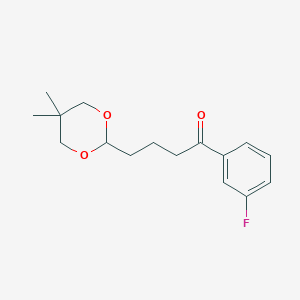
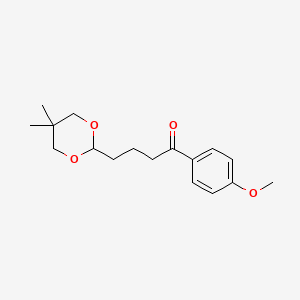
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
